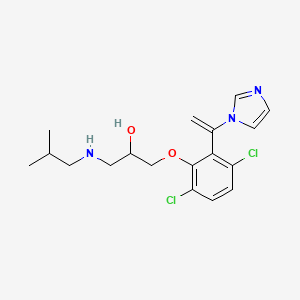
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol is a synthetic organic compound It is characterized by the presence of dichlorophenoxy, imidazolylvinyl, and isobutylamino groups attached to a propanol backbone
准备方法
合成路线和反应条件
1-(2,5-二氯-6-(1-(1H-咪唑-1-基)乙烯基)苯氧基)-3-(异丁基氨基)-2-丙醇的合成通常涉及多个步骤:
二氯苯氧基中间体的形成: 此步骤涉及在酚上引入氯原子,在 2 和 5 位引入氯原子。
咪唑环的乙烯化: 在受控条件下,使用合适的乙烯化剂对咪唑环进行乙烯化。
中间体的偶联: 在碱性条件下,将二氯苯氧基中间体与乙烯化的咪唑偶联,形成所需产物。
异丁基氨基的引入:
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以实现更高的收率和纯度。这可能包括使用催化剂、优化的反应温度和压力,以及诸如重结晶和色谱法的纯化技术。
化学反应分析
反应类型
1-(2,5-二氯-6-(1-(1H-咪唑-1-基)乙烯基)苯氧基)-3-(异丁基氨基)-2-丙醇可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧化物或其他氧化衍生物。
还原: 还原反应会导致还原衍生物的形成。
取代: 该化合物可以进行亲核或亲电取代反应,导致各种取代产物的形成。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 可以使用诸如氢化铝锂、硼氢化钠和催化加氢之类的还原剂。
取代: 在碱性或酸性条件下,可以使用诸如卤代烷烃、酰氯和磺酰氯之类的试剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生氧化物或羟基化衍生物,而取代反应可能会产生各种烷基化或酰基化产物。
科学研究应用
化学: 它可用作合成更复杂分子的构建单元。
生物学: 该化合物可能因其与生物分子的相互作用及其潜在的生物活性而被研究。
医药: 它可能具有作为开发新药物的先导化合物的潜力。
工业: 该化合物可用于开发新材料或作为工业化学过程中的中间体。
作用机制
1-(2,5-二氯-6-(1-(1H-咪唑-1-基)乙烯基)苯氧基)-3-(异丁基氨基)-2-丙醇的作用机制取决于其与分子靶标的特定相互作用。这可能涉及结合特定的受体、酶或其他生物分子,导致生物途径的调节。需要详细的研究才能阐明确切的作用机制。
相似化合物的比较
类似化合物
1-(2,5-二氯苯氧基)-3-(异丁基氨基)-2-丙醇: 缺少咪唑基乙烯基基团。
1-(2,5-二氯-6-(1-(1H-咪唑-1-基)乙烯基)苯氧基)-2-丙醇: 缺少异丁基氨基基团。
1-(2,5-二氯-6-(1-(1H-咪唑-1-基)乙烯基)苯氧基)-3-(甲基氨基)-2-丙醇: 包含甲基氨基基团而不是异丁基氨基基团。
独特性
1-(2,5-二氯-6-(1-(1H-咪唑-1-基)乙烯基)苯氧基)-3-(异丁基氨基)-2-丙醇的独特性在于其官能团的特定组合,这可能会赋予其独特的化学和生物学性质。
属性
CAS 编号 |
85127-77-1 |
|---|---|
分子式 |
C18H23Cl2N3O2 |
分子量 |
384.3 g/mol |
IUPAC 名称 |
1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(2-methylpropylamino)propan-2-ol |
InChI |
InChI=1S/C18H23Cl2N3O2/c1-12(2)8-22-9-14(24)10-25-18-16(20)5-4-15(19)17(18)13(3)23-7-6-21-11-23/h4-7,11-12,14,22,24H,3,8-10H2,1-2H3 |
InChI 键 |
KTXUUEKZSODRCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















